2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a complex polycyclic molecule featuring a benzofuran core substituted with a 4-hydroxy-3-methoxyphenyl group, a hydroxymethyl group, and a 3-hydroxypropyl chain. The benzofuran ring system is fused to an oxane (tetrahydropyran) moiety, which is further substituted with hydroxymethyl and hydroxyl groups.
Properties
Molecular Formula |
C25H32O11 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
2-[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H32O11/c1-33-17-9-13(4-5-16(17)29)23-15(10-27)14-7-12(3-2-6-26)8-18(24(14)36-23)34-25-22(32)21(31)20(30)19(11-28)35-25/h4-5,7-9,15,19-23,25-32H,2-3,6,10-11H2,1H3 |
InChI Key |
WGTYXIDAEFJHPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC4C(C(C(C(O4)CO)O)O)O)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, including the formation of the benzofuran ring, the introduction of hydroxyl groups, and the attachment of the methoxyphenyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
O-Methylation and Demethylation
-
O-Methylation : Reaction with methylating agents (e.g., methyl iodide) under basic conditions converts phenolic -OH groups to methoxy (-OCH₃) groups.
Example:
-
Demethylation : Acidic or enzymatic cleavage (e.g., using BBr₃ or fungal enzymes) removes methyl groups from methoxy substituents .
Oxidation Reactions
Phenolic groups undergo oxidation to quinones or dimerized products under oxidative conditions (e.g., O₂, Fe³⁺):
Esterification and Sulfation
-
Acetylation : Reaction with acetic anhydride yields acetylated derivatives.
-
Sulfation : Sulfotransferase enzymes catalyze sulfate group addition in biological systems .
Glycosidic Bond Reactivity
The oxane (glycosyl) unit undergoes hydrolysis and substitution:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (dilute), heat | Aglycone + glucose derivative |
| Enzymatic Hydrolysis | β-Glucosidases | Cleaved glycoside + free sugar |
| Reductive Cleavage | NaBH₄, Lewis acids | Reduced aglycone + sugar alcohol |
Benzofuran Ring Modifications
The 2,3-dihydrobenzofuran core participates in electrophilic substitutions and ring-opening reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at electron-rich positions.
-
Halogenation : Cl₂ or Br₂ in acetic acid adds halogens to the aromatic ring.
Ring-Opening Reactions
Under strong acidic or oxidative conditions, the dihydrobenzofuran ring may open to form dicarboxylic acid derivatives .
Hydroxypropyl and Hydroxymethyl Reactivity
The aliphatic hydroxyl groups undergo typical alcohol reactions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Esterification | Acetyl chloride, pyridine | Acetylated hydroxypropyl chains |
| Oxidation | CrO₃, H₂SO₄ | Ketone or carboxylic acid formation |
| Ether Formation | Alkyl halides, base | Alkylated side chains |
Scientific Research Applications
2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studies of enzyme activity, receptor binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties, such as antioxidant or anti-inflammatory effects, are of interest for drug development and biomedical research.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzofuran ring and methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to changes in cellular signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 3 from 千根草化学成分研究Ⅱ (2017)
Structure : 3-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl acetate
Key Differences :
- Substituents : Contains a 7-methoxy group on the benzofuran ring and an acetate ester on the propyl chain, unlike the 3-hydroxypropyl and free hydroxyl groups in the target compound.
- Bioactivity : Exhibits cytotoxicity against Huh7.5 and A549 cancer cells at 40 μM, with inhibition rates comparable to compound 6 (brevifolin carboxylate) .
CID 14018771 (Report, 2025)
Structure : 2-[3-[2-(1,3-benzodioxol-5-yl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Key Differences :
- Aromatic System : Replaces the 4-hydroxy-3-methoxyphenyl group with a 1,3-benzodioxole ring, enhancing lipophilicity.
- Oxane Substituents : Shares the hydroxymethyl-oxane moiety but lacks the 3-hydroxypropyl chain .
FDB018126 (Report, 2024)
Structure: 2-(hydroxymethyl)-6-{4-[3-(hydroxymethyl)-5-[(1E)-3-hydroxyprop-1-en-1-yl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy}oxane-3,4,5-triol Key Differences:
- Double Bond : Features a conjugated 3-hydroxyprop-1-en-1-yl group instead of a saturated 3-hydroxypropyl chain.
- Phenoxy Group: Additional methoxy substitutions on the phenyl ring, which may alter binding affinity to targets like kinases or receptors .
Biological Activity
The compound 2-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential biological activity. The following sections detail its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzofurans and contains multiple hydroxyl groups, which are often associated with various biological activities such as antioxidant and anti-inflammatory effects. Its molecular formula is with a molecular weight of 350.37 g/mol .
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. Studies have shown that such compounds can reduce lipid peroxidation and increase the activity of antioxidant enzymes .
2. Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Reactive Oxygen Species (ROS) Scavenging : The hydroxyl groups in the structure facilitate the donation of hydrogen atoms to free radicals, neutralizing them.
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in inflammatory pathways, thus reducing their activity.
Study 1: Antioxidant Assessment
A study evaluated the antioxidant capacity of related benzofuran derivatives using DPPH and ABTS assays. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative-related diseases .
Study 2: Anti-inflammatory Mechanisms
In a controlled experiment involving animal models of inflammation, administration of similar benzofuran compounds led to a marked decrease in paw edema and serum levels of inflammatory cytokines. Histological analysis revealed reduced infiltration of inflammatory cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
